L-Leucine, N-(N-L-tyrosyl-D-seryl)-
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Overview
Description
L-Leucine, N-(N-L-tyrosyl-D-seryl)- is a dipeptide composed of the amino acids leucine, tyrosine, and serine. This compound is known for its potential biological activities and is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(N-L-tyrosyl-D-seryl)- typically involves the stepwise coupling of the amino acids leucine, tyrosine, and serine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) in the presence of a base (e.g., DIPEA). After the coupling reactions, the protecting groups are removed to yield the desired dipeptide .
Industrial Production Methods
Industrial production of L-Leucine, N-(N-L-tyrosyl-D-seryl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the amino acids are sequentially added to a solid support, and the peptide is cleaved from the support after synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Leucine, N-(N-L-tyrosyl-D-seryl)- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: The peptide can be reduced using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group of the serine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dopaquinone from the tyrosine residue.
Reduction: Formation of reduced peptide derivatives.
Substitution: Formation of substituted serine derivatives.
Scientific Research Applications
L-Leucine, N-(N-L-tyrosyl-D-seryl)- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based drugs and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucine, N-(N-L-tyrosyl-D-seryl)- involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions. For example, it has been shown to enhance neuronal proliferation and modulate stress responses through pathways independent of brain-derived neurotrophic factor (BDNF) .
Comparison with Similar Compounds
L-Leucine, N-(N-L-tyrosyl-D-seryl)- can be compared with other similar dipeptides, such as:
Tyrosyl-leucine (Tyr-Leu): Exhibits similar antidepressant-like activity.
Phenylalanyl-leucine (Phe-Leu): Shares structural similarities but differs in biological activity.
Tryptophyl-leucine (Trp-Leu): Another aromatic amino acid-leucine dipeptide with distinct biological effects.
Conclusion
L-Leucine, N-(N-L-tyrosyl-D-seryl)- is a versatile dipeptide with significant potential in various scientific research fields. Its unique chemical properties and biological activities make it a valuable compound for further investigation and application.
Properties
IUPAC Name |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGGXGKQSVEQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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